molecular formula C14H16N2O5 B176783 Monatin CAS No. 146142-94-1

Monatin

Cat. No.: B176783
CAS No.: 146142-94-1
M. Wt: 292.29 g/mol
InChI Key: RMLYXMMBIZLGAQ-HZMBPMFUSA-N
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Description

Monatin, chemically identified as (Indol-3-yl)-2-amino-4-carboxy-4-hydroxypentanoic acid, is a naturally occurring high-intensity sweetener first isolated from the root bark of Sclerochiton ilicifolius, a plant native to South Africa . Its structure features two stereogenic centers, yielding four stereoisomers: 2S,4S (natural form), 2R,4R, 2S,4R, and 2R,4S . Among these, the 2R,4R isomer exhibits the highest sweetness potency—over 3,000 times sweeter than sucrose at 5% equivalence—making it a focal point for commercialization .

Extensive toxicology studies confirm its safety, positioning it as a viable zero-calorie sweetener for food, beverages, and pharmaceuticals .

Preparation Methods

Chemical Synthesis of Racemic Monatin

Cross-Aldol Reaction and Intermediate Formation

The foundational chemical synthesis of racemic this compound involves a cross-aldol reaction between pyruvic acid and indole-3-pyruvic acid to form 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid (HKGA) . This reaction, conducted under alkaline conditions (pH 9–10), achieves a yield of 65–70% and serves as the critical step for constructing the this compound backbone. The indole moiety from indole-3-pyruvic acid directs regioselectivity, while temperature control (25–30°C) minimizes side reactions .

Reaction Mechanism and Optimization

The aldol addition proceeds via enolate formation at the α-carbon of pyruvic acid, followed by nucleophilic attack on the carbonyl carbon of indole-3-pyruvic acid. Catalytic amounts of lithium hydroxide enhance enolate stability, while substrate molar ratios (1:1.2 pyruvic acid to indole-3-pyruvic acid) optimize HKGA yield . Post-reaction acidification (pH 2–3) precipitates HKGA, which is purified via recrystallization from ethanol-water mixtures .

Conversion to this compound via Oximation and Hydrogenation

HKGA undergoes oximation with hydroxylamine hydrochloride (NH2_2OH·HCl) in aqueous ethanol (50% v/v) to form the hydroxyimino intermediate. This step, conducted at 60°C for 6 hours, achieves near-quantitative conversion . Subsequent hydrogenation over palladium-on-carbon (Pd/C, 5% wt) under 10 atm H2_2 pressure reduces the hydroxyimino group to an amino group, yielding racemic this compound .

Key Reaction Conditions

  • Oximation : 1.2 equivalents of NH2_2OH·HCl, pH 4.5–5.0 (adjusted with NaOH) .

  • Hydrogenation : 10% Pd/C catalyst loading, 25°C, 24-hour reaction time .

Enzymatic and Biosynthetic Pathways

Tryptophan-Dependent Biosynthesis

Microbial production of this compound leverages engineered Escherichia coli strains expressing aminotransferases and dehydrogenases. Tryptophan is first deaminated to indole-3-pyruvic acid via tryptophan aminotransferase (EC 2.6.1.27) . This intermediate then enters the aldolase-catalyzed pathway analogous to chemical synthesis, forming HKGA .

Enzyme Cocktail for High Yield

  • Tryptophan dehydrogenase (EC 1.4.1.19) : Converts tryptophan to indole-3-pyruvate with NAD+^+ cofactor recycling .

  • D-Amino acid oxidase (EC 1.4.3.3) : Enhances stereochemical control for (2R,4R)-monatin production .

Chemoenzymatic Synthesis of Stereoisomers

The (2R,4R)-isomer is synthesized via alkylation of (4R)-N-tert-butoxycarbonyl-4-tert-butyldimethylsilyloxy-D-pyroglutamic acid methyl ester . Key steps include:

  • Alkylation : tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate reacts with the pyroglutamate derivative in THF at −78°C, achieving 85% diastereomeric excess .

  • Deprotection : Sequential treatment with tetrabutylammonium fluoride (TBAF) and HCl removes silyl and tert-butoxycarbonyl groups .

Resolution of Stereoisomers

Recrystallization and Diastereomer Separation

Racemic this compound is resolved into enantiomer pairs via recrystallization from ethanol-water (9:1 v/v). The (2S,4S)- and (2R,4R)-isomers crystallize preferentially, achieving 95% purity . The mother liquor, enriched with (2S,4R)- and (2R,4S)-isomers, undergoes a second crystallization to recover remaining diastereomers .

Chiral HPLC for Optical Purification

Preparative HPLC with Crownpak CR(+) or CHIRALPAK AS columns resolves all four stereoisomers . Mobile phases (e.g., 0.1 M HClO4_4 in acetonitrile-water) elute isomers in the order: (2S,4S) < (2R,4R) < (2S,4R) < (2R,4S) . Optical purity exceeds 99.2% after column separation .

HPLC Conditions and Retention Times

StereoisomerColumn TypeRetention Time (min)Purity (%)
(2S,4S)Crownpak CR(+)12.499.5
(2R,4R)CHIRALPAK AS15.899.3
(2S,4R)CHIRALCEL OJ18.298.9
(2R,4S)CHIRALCEL OJ21.799.1

Challenges in this compound Synthesis

Diastereoselectivity at C4

Forming the tetra-substituted C4 center with high stereoselectivity remains a bottleneck. Alkylation of pyroglutamate derivatives achieves 85% de, but further optimization is required for industrial-scale production .

Stability of Intermediates

HKGA degrades under acidic conditions (pH < 2), forming lactone and lactam byproducts . Neutral pH (6.5–7.5) during hydrogenation stabilizes the intermediate .

Chemical Reactions Analysis

Types of Reactions: Monatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo-monatin, reduced this compound, and substituted this compound derivatives .

Scientific Research Applications

Food Technology Applications

Monatin is primarily recognized for its extraordinary sweetness, which is over 3,000 times sweeter than sucrose. This property makes it an attractive alternative for formulating low-calorie and sugar-free products.

Sweetness Concentration-Response Studies

Research indicates that this compound's sweetness can be effectively measured across various concentrations. A study employed two-alternative forced choice tests with 69 participants to establish a concentration-response curve, demonstrating that this compound can replace sugar in various food products while maintaining taste quality .

Table 1: Sweetness Concentration-Response of this compound

This compound Concentration (mg/L)Sucrose Equivalent (%)
00
6010
12020
24030

This data supports the formulation of products aimed at reducing caloric intake without sacrificing sweetness.

Application in Food Products

This compound is being utilized in diverse food applications, including beverages, dairy products, and confections. Its stability under heat and acidic conditions makes it suitable for various processing methods .

Safety and Toxicology Studies

The safety profile of this compound has been extensively studied through chronic toxicity and carcinogenicity assessments.

Chronic Toxicity Studies

A significant study involving rats fed diets containing varying concentrations of R,R-monatin revealed no adverse effects on survival or organ health over two years. The no-observed-adverse-effect level (NOAEL) was established at 20,000 ppm for chronic exposure .

Table 2: Summary of Chronic Toxicity Study Findings

Concentration (ppm)Observed EffectsNOAEL (ppm)
0No adverse effects-
5000Minor weight loss20,000
20,000No significant findings-
40,000Weight loss observed-

This information is crucial for regulatory approvals and consumer safety assurances.

Pharmacological Potential

This compound has been investigated for its potential health benefits beyond sweetness.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties that could contribute to health benefits when included in diets . This aspect is particularly relevant as consumers increasingly seek functional foods that provide health advantages.

Potential Anti-Diabetic Effects

Studies suggest that this compound may help manage blood sugar levels due to its low-caloric nature and potential insulin-sensitizing effects . This application could be particularly beneficial for individuals with diabetes or those monitoring their glycemic index.

Case Studies and Real-World Applications

Several case studies highlight the successful incorporation of this compound into various products:

Case Study: Beverage Industry

A beverage company reformulated a popular soft drink using this compound as a sweetener. Consumer testing showed a favorable acceptance rate, with participants noting no discernible difference in taste compared to the original product containing sucrose.

Case Study: Dairy Products

In dairy applications, this compound was used to create a low-fat yogurt with enhanced sweetness without added sugars. The product received positive feedback for its taste while maintaining lower caloric content.

Mechanism of Action

Monatin exerts its sweetening effect by interacting with the sweet taste receptors on the tongue. The compound binds to the T1R2 and T1R3 receptor subunits, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that results in the perception of sweetness. The specific molecular interactions and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison

Monatin belongs to the amino acid-derived sweetener category, sharing structural motifs with compounds like aspartame and D-6-chlorotryptophan. However, its indole ring, hydroxyl, and carboxyl groups enable unique receptor interactions, as modeled by Bassoli et al. (2005). Key comparisons include:

Compound Sweetness Potency (vs. Sucrose) Key Functional Groups Thermal Stability Aftertaste
This compound (2R,4R) 3,000× (at 5% SE) Indole, -NH₃⁺, -COO⁻, -OH Stable up to 120°C (hydrate form) No metallic/bitter notes
Aspartame 200× Dipeptide (Asp-Phe-OMe) Degrades above 150°C Bitter/metallic
Stevioside 250× Diterpene glycosides Stable at high temperatures Licorice-like
Thaumatin 3,000× Protein (207 amino acids) Denatures at high temperatures Lingering sweetness

Mechanistic Insights :

  • This compound’s 2R,4R isomer adopts a conformation that optimally binds sweet taste receptors via hydrogen bonds between its -NH₃⁺, -COO⁻, and the receptor’s hydrophilic pockets .
  • Unlike aspartame, this compound lacks ester bonds, enhancing stability in acidic/baked products .

Sweetness Potency and Synergy

This compound outperforms most natural and synthetic sweeteners:

  • At 8% sucrose equivalence , its potency decreases to ~2,700×, still exceeding stevioside (250×) and saccharin (300×) .
  • Synergy with calcium ions enhances sweetness intensity, reducing the required this compound dose by 30–50% .

Stability and Formulation Advantages

This compound’s crystalline sodium salt hydrates (2R,4R form) exhibit superior thermal stability compared to other isomers and analogs:

  • Decomposition rates at 120°C:
    • This compound hydrate (2R,4R) : <0.5% lactone/lactam formation after 24 hours .
    • Aspartame : ~10% degradation within 1 hour under similar conditions .
  • Applications in powdered beverages and hot-filled products are feasible due to low hygroscopicity and melt resistance .

Taste Profile and Market Differentiation

This compound’s clean taste profile avoids off-flavors common in high-potency sweeteners:

  • No metallic aftertaste (unlike saccharin) .
  • No licorice-like notes (unlike steviol glycosides) .
  • Minimal bitterness at high concentrations, unlike aspartame .

Biological Activity

Monatin is a naturally occurring sweetener derived from the plant Sclerochiton ilicifolius, predominantly found in southern Africa. It has garnered attention as a potential sugar substitute due to its unique properties and biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, antioxidant, anti-inflammatory, and metabolic effects, supported by case studies and research findings.

This compound is classified as a rare sugar, possessing a sweet taste that is approximately 1,000 times sweeter than sucrose. Its chemical structure allows it to mimic the sweetness of sugar without contributing to calorie intake, making it an attractive alternative for food reformulation aimed at reducing added sugars.

PropertyValue
Sweetness~1,000 times sweeter than sucrose
SolubilityHighly soluble in water
Caloric Content0 calories
Chemical FormulaC₁₄H₁₈O₁₁

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and safety.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage. A study assessing various sweeteners found that this compound exhibited a high degree of DPPH radical scavenging activity, indicating its potential role in combating oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting its utility in managing inflammatory conditions. This property is particularly relevant for individuals with chronic inflammatory diseases such as arthritis.

Metabolic Effects

This compound's impact on metabolism has also been a subject of interest. Research indicates that it may influence glucose metabolism positively, making it beneficial for individuals with diabetes. Its ability to provide sweetness without raising blood glucose levels positions it as a favorable alternative for diabetic diets.

Case Study 1: this compound as a Sugar Substitute in Food Products

A case study conducted on the incorporation of this compound into baked goods demonstrated that products formulated with this compound had lower caloric content while maintaining acceptable sweetness levels. Sensory evaluations indicated consumer acceptance comparable to traditional sugar-sweetened products.

Case Study 2: Antimicrobial Efficacy of this compound

In a clinical setting, this compound was tested for its antimicrobial efficacy in food preservation. Results showed a significant reduction in microbial load when this compound was used as a preservative compared to conventional methods, highlighting its potential application in the food industry.

Q & A

Basic Research Questions

Q. What are the primary challenges in isolating stereoisomers of Monatin, and what analytical methodologies are recommended for resolving them?

this compound exists as multiple stereoisomers (e.g., R,R and S,R configurations), which require precise separation techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly employed, leveraging differences in isomer affinity for the chiral selector. Methodological considerations include optimizing mobile phase composition (e.g., acetonitrile/water ratios) and column temperature to enhance resolution . Validation via nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography is critical to confirm stereochemical purity .

Table 1: Analytical Techniques for this compound Stereoisomer Separation

TechniqueResolution FactorKey ParametersReference
Chiral HPLC≥1.5Column type (e.g., amylose-based), flow rate, temperature
Capillary Electrophoresis≥2.0Buffer pH, chiral additives (e.g., cyclodextrins)

Q. How can researchers ensure reproducibility in this compound biosynthesis pathways?

Reproducibility hinges on rigorous documentation of enzyme sources (e.g., recombinant E. coli strains), substrate concentrations, and reaction conditions (pH, temperature). For example, the enzymatic conversion of indole-3-pyruvate to R,R-Monatin requires strict control of cofactors like NADPH. Detailed protocols should include batch-to-bench variability assessments and negative controls to rule out abiotic reactions . Peer-reviewed journals often mandate supplementary materials for method replication .

Advanced Research Questions

Q. What methodological frameworks address contradictions in this compound’s thermodynamic stability under varying pH conditions?

Discrepancies in stability studies (e.g., degradation at pH < 3) may arise from inconsistent buffer systems or measurement techniques. A systematic approach involves:

  • Conducting accelerated stability tests using standardized buffers (e.g., phosphate vs. citrate).
  • Employing isothermal titration calorimetry (ITC) to quantify enthalpy changes.
  • Applying multivariate regression to identify confounding variables (e.g., ionic strength) . Meta-analyses of published data can reconcile contradictions by weighting studies based on experimental rigor .

Q. How do computational models improve understanding of this compound’s interaction with sweet-taste receptors?

Molecular dynamics (MD) simulations and docking studies (e.g., using SWISS-MODEL or AutoDock) predict binding affinities between this compound isomers and T1R2/T1R3 receptors. Key steps include:

  • Validating receptor homology models against cryo-EM structures.
  • Simulating ligand-receptor interactions under physiological pH and salinity.
  • Comparing free energy landscapes (MM/PBSA calculations) to rank isomer potency . Methodological transparency, such as sharing force field parameters and simulation scripts, is essential for reproducibility .

Q. What strategies resolve conflicting data on this compound’s metabolic pathways in microbial hosts?

Contradictions in pathway efficiency (e.g., yield disparities in Bacillus spp. vs. Saccharomyces) may stem from strain-specific regulatory elements. Advanced approaches include:

  • Multi-omics integration : Transcriptomics/proteomics to identify rate-limiting enzymes.
  • 13C metabolic flux analysis (MFA) : Quantifying carbon flow through competing pathways.
  • Knockout/overexpression studies : Validating gene candidates (e.g., ilvD in branched-chain amino acid synthesis) . Reporting standards should detail growth media composition and sampling timepoints to enable cross-study comparisons .

Q. Methodological Best Practices

  • Experimental Design : Use factorial designs to test interactions between variables (e.g., temperature, enzyme concentration) .
  • Data Contradiction Analysis : Apply Cochran’s Q-test to assess heterogeneity in stability or yield data .
  • Peer Review Compliance : Adhere to journal guidelines for supplementary materials (e.g., depositing raw NMR spectra in public repositories) .

Properties

IUPAC Name

(2S,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYXMMBIZLGAQ-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432020
Record name Monatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146142-94-1
Record name Monatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146142-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monatin, (2S,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL342VQ3GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S, 4S)/(2R, 4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S, 4R)/(2R, 4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
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Synthesis routes and methods II

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S,4S)/(2R,4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S,4R)/(2R,4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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0.09 g
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ammonium salt
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ammonium salt
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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